molecular formula C17H30O2 B12682984 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate CAS No. 85567-28-8

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate

Cat. No.: B12682984
CAS No.: 85567-28-8
M. Wt: 266.4 g/mol
InChI Key: RFZYOLLVWSKZBD-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethylbutyl acetate (CAS 1146-56-1) is a bicyclic monoterpenoid derivative with the molecular formula C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol . Its structure features a norbornane (bicyclo[2.2.1]heptane) core substituted with two methyl groups at the 3,3-positions, an ethyl group at the butyl chain, and an acetate ester functional group. Key properties include a XLogP3 (lipophilicity) of 2.9, a topological polar surface area of 26.3 Ų, and a boiling point estimated to exceed 250°C due to its bulky bicyclic framework . This compound is classified under intermediates, fragrances, and specialty chemicals, with applications in flavoring agents and material science .

Properties

CAS No.

85567-28-8

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

[4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbutyl] acetate

InChI

InChI=1S/C17H30O2/c1-5-13(11-19-12(2)18)6-9-16-14-7-8-15(10-14)17(16,3)4/h13-16H,5-11H2,1-4H3

InChI Key

RFZYOLLVWSKZBD-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1C2CCC(C2)C1(C)C)COC(=O)C

Origin of Product

United States

Preparation Methods

Preparation of the Bicyclic Alcohol Intermediate

  • Diels-Alder Cycloaddition :
    The bicyclo[2.2.1]heptane skeleton is commonly synthesized by reacting cyclopentadiene with an appropriate alkene or alkyne dienophile. For 3,3-dimethyl substitution, a substituted dienophile such as 3,3-dimethyl-substituted alkene is used.

    • Reaction conditions: Typically thermal or Lewis acid catalyzed at moderate temperatures (50–100 °C).
    • Yield: High regio- and stereoselectivity is achievable, with yields often exceeding 70%.
  • Hydroxylation or Side Chain Introduction :
    The bicyclic intermediate is then functionalized at the 2-position to introduce a hydroxyl or alkyl substituent. This can be achieved by:

    • Hydroboration-oxidation of an alkene precursor.
    • Grignard addition to a bicyclic ketone intermediate.
    • Selective reduction of a bicyclic ketone to the corresponding alcohol.

Synthesis of the 2-Ethylbutyl Side Chain

  • The 2-ethylbutyl moiety can be introduced by:
    • Alkylation of the bicyclic alcohol with 2-ethylbutyl halides under Williamson ether synthesis conditions if an ether linkage is desired.
    • Direct coupling via nucleophilic substitution or via organometallic reagents (e.g., organolithium or organomagnesium compounds) to extend the carbon chain.

Esterification to Form the Acetate

  • The final step involves acetylation of the hydroxyl group on the 2-ethylbutyl side chain:
    • Reagents: Acetic anhydride or acetyl chloride.
    • Catalysts: Pyridine, triethylamine, or DMAP (4-dimethylaminopyridine) to facilitate the reaction.
    • Conditions: Room temperature to mild heating (20–60 °C) for 1–4 hours.
    • Workup: Quenching with water, extraction, and purification by column chromatography or recrystallization.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Diels-Alder Cycloaddition Cyclopentadiene + substituted alkene, 50–100 °C, Lewis acid catalyst (optional) 70–85 High regio- and stereoselectivity
2 Hydroboration-Oxidation or Grignard Addition BH3·THF, H2O2/NaOH or RMgX, ether solvents 60–80 Introduces hydroxyl or alkyl group
3 Alkylation or Chain Extension 2-Ethylbutyl halide, base (NaH, K2CO3), DMF or THF 50–75 Requires careful control of regioselectivity
4 Esterification Acetic anhydride or acetyl chloride, pyridine, 20–60 °C 85–95 Mild conditions, high conversion

Research Findings and Analytical Data

  • Purity and Confirmation :
    The final compound is typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the ester formation and bicyclic structure.
  • GC-MS Analysis :
    Gas chromatography coupled with mass spectrometry confirms the molecular weight and fragmentation pattern consistent with 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethylbutyl acetate, showing characteristic acetate ester peaks and bicyclic fragments.
  • Chromatographic Purification : Reverse phase HPLC methods using acetonitrile-water mobile phases with acid modifiers (phosphoric or formic acid) are effective for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclo[2.2.1]heptane Cores

(Z)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl Acetate (CAS 58437-69-7)
  • Molecular Formula : C₁₃H₂₀O₂
  • Molecular Weight : 208.29 g/mol
  • Key Differences :
    • Contains a conjugated ylidene group (C=CH₂) instead of a saturated ethylbutyl chain.
    • Lower molecular weight and XLogP3 (2.9) due to reduced alkyl substitution.
    • Enhanced reactivity due to the double bond, making it more volatile compared to the target compound .
5,5-Dimethyl-6-methylenebicyclo[2.2.1]hept-2-yl Acetate
  • Molecular Formula : C₁₂H₁₈O₂
  • Molecular Weight : 194.27 g/mol
  • Key Differences :
    • Features a methylene group (CH₂) at the 6-position, creating a more rigid structure.
    • Demonstrates insect repellent activity in studies, whereas the target compound’s bioactivity remains less documented .

Analogues with Alternative Bicyclic Frameworks

Bornyl Acetate (CAS 76-49-3)
  • Molecular Formula : C₁₂H₂₀O₂
  • Molecular Weight : 196.29 g/mol
  • Key Differences :
    • Derived from bicyclo[2.2.1]heptane but lacks the ethylbutyl chain.
    • Widely used in fragrances for its pine-like aroma, contrasting with the target compound’s likely muskier odor profile due to longer alkyl chains .
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)ethyl Acetate (CAS 14087-09-3)
  • Molecular Formula : C₁₃H₂₂O₂
  • Molecular Weight : 210.31 g/mol
  • Key Differences: Based on a pinane (bicyclo[3.1.1]) core instead of norbornane.

Functional Group Variants

4-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-2-methylcyclohexan-1-one (CAS 68901-22-4)
  • Molecular Formula : C₁₆H₂₆O
  • Molecular Weight : 234.38 g/mol
  • Key Differences :
    • Replaces the acetate ester with a ketone group.
    • Higher LogP (4.31) indicates greater lipophilicity, favoring use in hydrophobic formulations .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3/LogP Key Structural Features Applications
Target Compound C₁₆H₂₈O₂ 252.39 2.9 Ethylbutyl chain, norbornane core Fragrances, intermediates
(Z)-2-(3,3-Dimethylbicyclo[...]ethyl Acetate C₁₃H₂₀O₂ 208.29 2.9 Ylidene group, unsaturated backbone Reactive intermediates
Bornyl Acetate C₁₂H₂₀O₂ 196.29 ~2.5* Compact bicyclic structure Flavoring agents, perfumes
4-[(3,3-Dimethylbicyclo[...]cyclohexanone C₁₆H₂₆O 234.38 4.31 Ketone functional group Hydrophobic formulations
5,5-Dimethyl-6-methylenebicyclo[...]Acetate C₁₂H₁₈O₂ 194.27 ~3.0* Methylene substitution Insect repellents

*Estimated based on structural similarity.

Biological Activity

4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate, with the CAS number 85567-28-8, is a bicyclic compound known for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research and industry, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C17H30O2
Molecular Weight 266.42 g/mol
Boiling Point 92-98 °C (0.2 Torr)
Density 0.943 g/cm³
IUPAC Name [4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbutyl] acetate

The biological activity of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate enzymatic activities and influence biochemical pathways, which may lead to various physiological effects.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, altering their activity and potentially leading to therapeutic effects.

Biological Activity Studies

Research has indicated several areas where this compound exhibits biological activity:

  • Antimicrobial Properties : Studies have shown that compounds with similar bicyclic structures possess antimicrobial properties, suggesting potential applications in developing antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may reduce inflammation through modulation of inflammatory mediators.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this acetate can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various bicyclic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a natural preservative in food and cosmetic formulations.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could downregulate the production of pro-inflammatory cytokines in macrophage cell lines when exposed to lipopolysaccharides (LPS). This finding supports the hypothesis that it may be useful in treating inflammatory conditions.

Applications in Research and Industry

The unique properties of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate make it valuable in various fields:

  • Pharmaceutical Development : Its potential therapeutic properties are being explored for drug development targeting inflammation and microbial infections.
  • Fragrance Industry : Due to its pleasant odor profile, it is used in perfumes and other fragrance products.

Q & A

Q. What strategies optimize the compound’s stability in formulation studies for agrochemical or pharmaceutical applications?

  • Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) under varying pH, humidity, and light exposure identifies degradation pathways. Encapsulation in cyclodextrins or lipid nanoparticles enhances thermal stability, as shown for terpene acetates .

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